molecular formula C17H21ClO2 B14478984 6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 70780-18-6

6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B14478984
CAS No.: 70780-18-6
M. Wt: 292.8 g/mol
InChI Key: QSYUGVYSTBTKPO-UHFFFAOYSA-N
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Description

6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a cyclohexylmethyl group, and a carboxylic acid functional group attached to an indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indene derivative with a cyclohexylmethyl halide in the presence of a strong base. The resulting intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Finally, the carboxylation of the chlorinated intermediate is achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe), ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Azides, methoxy derivatives, amines

Scientific Research Applications

6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Bromo-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a bromine atom instead of chlorine, which may result in different chemical and biological properties.

Uniqueness

The presence of the chlorine atom in 6-Chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

70780-18-6

Molecular Formula

C17H21ClO2

Molecular Weight

292.8 g/mol

IUPAC Name

6-chloro-5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C17H21ClO2/c18-16-10-15-12(6-7-14(15)17(19)20)9-13(16)8-11-4-2-1-3-5-11/h9-11,14H,1-8H2,(H,19,20)

InChI Key

QSYUGVYSTBTKPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=C3C(CCC3=C2)C(=O)O)Cl

Origin of Product

United States

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